An In-depth Technical Guide to the Chemical Properties of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one
An In-depth Technical Guide to the Chemical Properties of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one
For distribution to: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the predicted chemical properties, synthesis, and characterization of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one . Due to the limited availability of direct literature on this specific molecule, this guide leverages established chemical principles and data from closely related analogues to provide a robust and scientifically grounded perspective.
Introduction and Molecular Structure
1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one is a heterocyclic compound featuring a 2,3-dihydropyridin-4-one core. This core structure is a key pharmacophore in medicinal chemistry. The molecule is further characterized by a methyl group on the nitrogen atom at position 1 and a biphenyl substituent at position 4. The biphenyl moiety is anticipated to significantly influence the compound's physicochemical properties, including its solubility, lipophilicity, and potential for intermolecular interactions.
The structural framework suggests potential applications in drug discovery, particularly in areas where related 4-aryl-dihydropyridone scaffolds have shown biological activity. The N-methyl group can enhance metabolic stability and modify the compound's basicity.
Synthesis and Mechanistic Considerations
While a specific synthetic route for 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one is not explicitly documented in the literature, its synthesis can be rationally designed based on established methodologies for analogous 4-aryl-2,3-dihydropyridin-4-ones.
Proposed Synthetic Pathway: Aza-Diels-Alder Reaction
A plausible and efficient approach involves an aza-Diels-Alder reaction between an imine and a diene.[1] The key starting materials would be an imine derived from a biphenyl aldehyde and methylamine, and a suitable diene like Danishefsky's diene.
Experimental Protocol:
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Imine Formation: 4-Biphenylcarboxaldehyde is reacted with methylamine in a suitable solvent (e.g., toluene or methanol) to form the corresponding N-methylimine. This reaction is typically acid-catalyzed and may require removal of water to drive the equilibrium towards the product.
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Aza-Diels-Alder Cycloaddition: The in-situ generated imine is then reacted with Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene). This [4+2] cycloaddition is often promoted by a Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂) and proceeds to form a cycloadduct.
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Hydrolysis and Cyclization: The resulting cycloadduct is hydrolyzed under acidic conditions (e.g., aqueous HCl) to remove the silyl ether and methoxy groups, leading to the formation of the stable 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one.
Causality of Experimental Choices:
-
The choice of Danishefsky's diene is strategic due to its high reactivity in [4+2] cycloadditions and the facile conversion of the resulting adduct to the desired α,β-unsaturated ketone.
-
Lewis acid catalysis is crucial for activating the imine towards nucleophilic attack by the diene, thereby increasing the reaction rate and yield.
Caption: Proposed synthesis via Aza-Diels-Alder reaction.
Alternative Synthetic Approach: Intramolecular Cyclization
An alternative strategy involves the intramolecular cyclization of an ester-tethered enaminone.[2] This method provides a high degree of control over the substitution pattern of the resulting dihydropyridone.
Predicted Chemical Properties and Reactivity
The chemical reactivity of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one is dictated by the functional groups present in its structure: the enone system, the tertiary amine, and the biphenyl moiety.
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Enone System: The α,β-unsaturated ketone is susceptible to nucleophilic addition at the 5-position (Michael addition). It can also undergo reduction of the carbon-carbon double bond or the carbonyl group.
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Tertiary Amine: The N-methyl group is a tertiary amine and can be oxidized or quaternized.
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Biphenyl Moiety: The biphenyl group can undergo electrophilic aromatic substitution on either of the phenyl rings, with the position of substitution directed by the existing substituent.
Spectroscopic Data Analysis
The structural elucidation of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one would rely heavily on spectroscopic techniques. The following are predicted spectral data based on analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| N-CH₃ | 2.5 - 2.8 | singlet | |
| H-2 | 3.2 - 3.5 | triplet | |
| H-3 | 2.8 - 3.1 | triplet | |
| H-5 | 5.0 - 5.3 | singlet | Vinylic proton of the enone system. |
| Biphenyl-H | 7.3 - 7.8 | multiplet | Aromatic protons of the biphenyl group. |
¹³C NMR:
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| N-CH₃ | 40 - 45 | |
| C-2 | 50 - 55 | |
| C-3 | 35 - 40 | |
| C-4 | 190 - 195 | Carbonyl carbon. |
| C-5 | 100 - 105 | Vinylic carbon. |
| C-6 | 160 - 165 | Vinylic carbon adjacent to nitrogen. |
| Biphenyl-C | 125 - 145 | Aromatic carbons. |
Note: Predicted chemical shifts are based on data from related biphenyl and dihydropyridone compounds and may vary depending on the solvent and experimental conditions.[3][4]
Mass Spectrometry (MS)
Mass spectrometric analysis, particularly with electrospray ionization (ESI), is expected to show a prominent protonated molecular ion [M+H]⁺. The fragmentation pattern is likely to be complex, potentially involving retro-Diels-Alder reactions or rearrangements.[5][6]
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathways in ESI-MS.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the key functional groups:
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O (α,β-unsaturated ketone) | 1650 - 1680 |
| C=C (alkene) | 1600 - 1640 |
| C-N (amine) | 1180 - 1360 |
| Aromatic C-H | 3000 - 3100 |
Physicochemical Properties
The physicochemical properties of 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one can be estimated using computational models and by comparison with similar structures.
| Property | Predicted Value | Basis of Prediction |
| Molecular Weight | ~277.35 g/mol | Calculated from molecular formula (C₁₈H₁₅NO) |
| LogP | 3.0 - 4.0 | High lipophilicity due to the biphenyl group. |
| pKa | 4.0 - 5.0 | Basicity of the tertiary amine. |
| Solubility | Low in water, soluble in organic solvents. | Based on the large nonpolar biphenyl moiety. |
Conclusion
1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one represents an interesting synthetic target with potential applications in medicinal chemistry. While direct experimental data is scarce, this guide provides a comprehensive, scientifically-grounded framework for its synthesis, characterization, and chemical properties based on the established chemistry of its core structural motifs. Further experimental validation is necessary to confirm these predicted properties and to fully explore the potential of this molecule.
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